molecular formula C21H21N3O3S B2547952 2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 946219-49-4

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No. B2547952
CAS RN: 946219-49-4
M. Wt: 395.48
InChI Key: VGZYHBMAVIZSHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another study reported the synthesis of polysubstituted furans from various sulfur ylides and alkyl acetylenic carboxylates .

Scientific Research Applications

Organic Thin Film Transistors (OTFTs)

The compound has been investigated for its potential as an active semiconductor in organic thin film transistors (OTFTs). Specifically, researchers have explored its use in bottom-gate, top-contact OTFTs. Despite having less crystalline thin films with a rather disordered chain orientation, the resulting polymer (PDBFBT) exhibits remarkably high hole mobility, reaching up to 1.54 cm² V⁻¹ s⁻¹ .

Donor–Acceptor Polymers

The compound contains a useful electron-withdrawing moiety known as pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP). DPP-furan-containing building blocks, such as 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBF), have been employed to create donor–acceptor polymers. These polymers serve as active semiconductors in organic electronics. The combination of DBF with a 2,2’-bithiophene unit results in the copolymer PDBFBT, which exhibits interesting optical and electronic properties .

Absorption Spectra and Energy Levels

Compared to its structural analogue (3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, DBT), DBF causes blue shifts in the absorption spectra both in solution and in thin films. Additionally, DBF leads to a slight reduction in the highest occupied molecular orbital (HOMO) energy level of PDBFBT. These properties are crucial for tailoring the electronic behavior of organic semiconductors .

Potential Applications

While the specific applications are still being explored, the compound’s unique properties make it promising for use in organic electronics, including flexible displays, sensors, and other optoelectronic devices. Further research is needed to uncover additional applications and optimize its performance .

properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-5-2-6-15(11-14)22-19(25)13-28-20-17-8-3-9-18(17)24(21(26)23-20)12-16-7-4-10-27-16/h2,4-7,10-11H,3,8-9,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZYHBMAVIZSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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